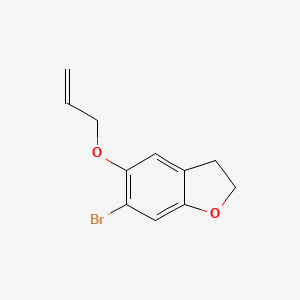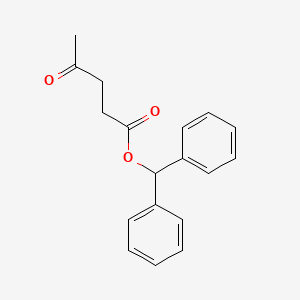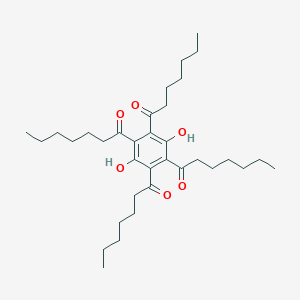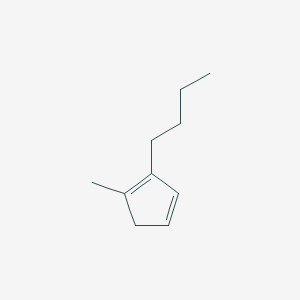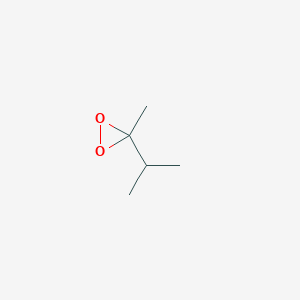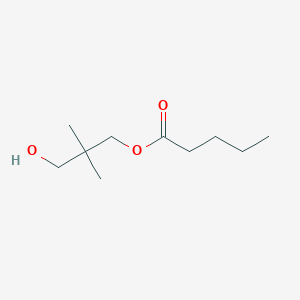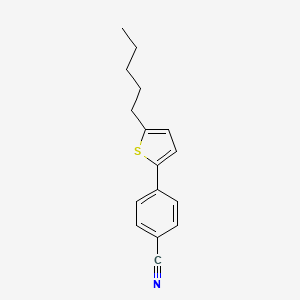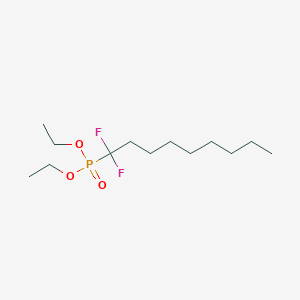
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a difluorononyl chain and esterified with diethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1,1-difluorononyl)-, diethyl ester typically involves the reaction of a difluorononyl halide with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The difluorononyl chain can participate in substitution reactions, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted difluorononyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound can be utilized in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Industry: Used in the formulation of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of phosphonic acid, (1,1-difluorononyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The difluorononyl chain and phosphonic acid group can form strong interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester groups may also play a role in enhancing the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1,1-difluoro-2-phenylethyl)-, diethyl ester
- Diethyl allylphosphonate
- Difluoromethylphosphonic acid diethyl ester
Uniqueness
Phosphonic acid, (1,1-difluorononyl)-, diethyl ester is unique due to its specific difluorononyl chain, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in applications requiring specific reactivity or interaction profiles.
Eigenschaften
CAS-Nummer |
133839-35-7 |
|---|---|
Molekularformel |
C13H27F2O3P |
Molekulargewicht |
300.32 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1,1-difluorononane |
InChI |
InChI=1S/C13H27F2O3P/c1-4-7-8-9-10-11-12-13(14,15)19(16,17-5-2)18-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
CECJSVFTYQPXKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(F)(F)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
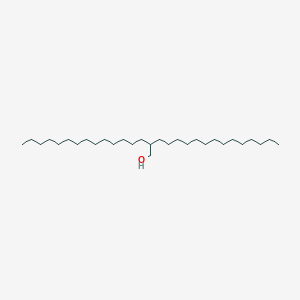
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)

